molecular formula C27H36F2O6 B13852705 [2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

Cat. No.: B13852705
M. Wt: 494.6 g/mol
InChI Key: JWRMHDSINXPDHB-LQEIFIDWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the formation of the cyclopenta[a]phenanthrene ring system. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or remove fluorine atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it may have applications in treating certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, the compound is used in the development of new materials and products. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate lies in its specific arrangement of functional groups and stereochemistry

Properties

Molecular Formula

C27H36F2O6

Molecular Weight

494.6 g/mol

IUPAC Name

[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17-,19+,20-,24-,25-,26+,27?/m0/s1

InChI Key

JWRMHDSINXPDHB-LQEIFIDWSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F

Origin of Product

United States

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